Ácido α-guanidinoglutárico

Descripción general

Descripción

Alpha-Guanidinoglutaric acid is a guanidino compound found in the mammalian brain. It is known for its role in generating superoxide, hydroxyl radicals, and nitric oxide, which can induce cell death in glial cells . This compound is also associated with inducing seizures and convulsions in various animal models .

Aplicaciones Científicas De Investigación

Alpha-Guanidinoglutaric acid has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and studies involving guanidino compounds.

Biology: The compound is studied for its role in generating reactive oxygen species and its effects on cellular processes.

Medicine: Research on alpha-Guanidinoglutaric acid includes its potential role in neurological disorders due to its ability to induce seizures and convulsions.

Industry: It may be used in the synthesis of other guanidino compounds and as a research tool in various industrial applications

Mecanismo De Acción

Target of Action

Alpha-Guanidinoglutaric acid (α-GGA) primarily targets neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide, a molecule that plays a crucial role in neuronal signaling.

Mode of Action

Alpha-Guanidinoglutaric acid functions as a linear mixed-type inhibitor of nNOS . It interacts with nNOS and effectively inhibits its activity, with an inhibition constant (Ki) of 2.69 µM .

Biochemical Pathways

Alpha-Guanidinoglutaric acid is involved in the production of reactive oxygen species. It is a generator of superoxide, hydroxyl radicals, and nitric oxide . These compounds play significant roles in various biochemical pathways, including those related to oxidative stress and cell death.

Pharmacokinetics

It is known that guanidino compounds, including alpha-guanidinoglutaric acid, are present in the mammalian brain .

Result of Action

The generation of reactive oxygen species by alpha-Guanidinoglutaric acid can lead to cellular damage . Specifically, it has been reported to induce C6 glial cell death . This compound, along with other guanidino compounds, can induce seizures and convulsions in certain animals when injected intracisternally .

Action Environment

The action of alpha-Guanidinoglutaric acid can be influenced by various environmental factors. For instance, the presence of other guanidino compounds can affect its action . .

Análisis Bioquímico

Biochemical Properties

Alpha-Guanidinoglutaric acid participates in biochemical reactions and interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves various biochemical pathways .

Cellular Effects

Alpha-Guanidinoglutaric acid has effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of alpha-Guanidinoglutaric acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of alpha-Guanidinoglutaric acid change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of alpha-Guanidinoglutaric acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Alpha-Guanidinoglutaric acid is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

Alpha-Guanidinoglutaric acid is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of alpha-Guanidinoglutaric acid and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Alpha-Guanidinoglutaric acid can be synthesized through the reaction of guanidine with glutaric acid under controlled conditions. The reaction typically involves the use of a strong base to deprotonate the guanidine, allowing it to react with the carboxylic acid groups of glutaric acid to form the desired product .

Industrial Production Methods: Industrial production of alpha-Guanidinoglutaric acid may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the product .

Types of Reactions:

Oxidation: Alpha-Guanidinoglutaric acid can undergo oxidation reactions, leading to the formation of various oxidative products.

Reduction: The compound can also be reduced under specific conditions, although this is less common.

Substitution: Substitution reactions involving alpha-Guanidinoglutaric acid can occur, particularly at the guanidine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride may be employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or other oxidative derivatives .

Comparación Con Compuestos Similares

- Guanidinoethanesulfonic acid

- Guanidinoacetic acid

- Guanidinosuccinic acid

- N-acetylarginine

- Beta-guanidinopropionic acid

- Creatinine

- Gamma-guanidinobutyric acid

- Arginine

- Guanidine

- Methylguanidine

- Homoarginine

Comparison: Alpha-Guanidinoglutaric acid is unique among guanidino compounds due to its specific ability to generate a range of reactive oxygen species and its pronounced effects on inducing seizures and convulsions. While other guanidino compounds also have biological activities, alpha-Guanidinoglutaric acid’s role in oxidative stress and cell death sets it apart .

Actividad Biológica

Alpha-Guanidinoglutaric acid (α-GGA) is a guanidino compound that has garnered attention for its biological activity, particularly in relation to neurological functions and convulsive disorders. This article explores the compound's mechanisms of action, its effects on nitric oxide synthase (NOS) activity, and its potential implications in epilepsy, supported by various studies and data.

Overview of Alpha-Guanidinoglutaric Acid

Alpha-Guanidinoglutaric acid is an endogenous compound found in the brain, particularly noted for its role as a convulsant. Its structure allows it to interact with various biochemical pathways, notably those involving nitric oxide (NO) synthesis.

Inhibition of Nitric Oxide Synthase

Research indicates that α-GGA acts as a potent inhibitor of nitric oxide synthase (NOS). A study demonstrated that α-GGA inhibits NOS activity with an inhibition constant (Ki) of 2.69 µM, comparable to NG-monomethyl-L-arginine (MeArg), a well-known NOS inhibitor . This inhibition may contribute to the convulsive activity observed with α-GGA, as suppression of NO biosynthesis is implicated in seizure mechanisms.

Convulsive Activity

The compound has been linked to increased seizure susceptibility. In cobalt-induced epileptic models, elevated levels of α-GGA were observed in the cerebral cortex, correlating with convulsive episodes . The mechanism appears to involve alterations in neurotransmitter levels, particularly serotonin (5-HT), which showed increased levels shortly after α-GGA administration .

Case Studies and Research Findings

Several studies have investigated the biological activity of α-GGA:

-

Cobalt-Induced Epileptic Focus :

- In a study involving cats with cobalt-induced epilepsy, α-GGA was found to significantly affect NOS activity and was associated with increased seizure frequency .

- The study highlighted that following administration, the epileptic discharges ceased after 100 minutes, suggesting a transient but impactful role of α-GGA in seizure modulation .

- Transport Mechanisms :

- Toxicological Studies :

Data Summary

The following table summarizes key findings related to alpha-guanidinoglutaric acid:

Propiedades

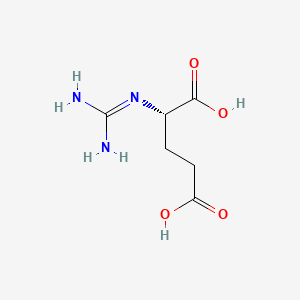

IUPAC Name |

(2S)-2-(diaminomethylideneamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O4/c7-6(8)9-3(5(12)13)1-2-4(10)11/h3H,1-2H2,(H,10,11)(H,12,13)(H4,7,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVVRMJOHATSPD-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40994232 | |

| Record name | N-Carbamimidoylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40994232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73477-53-9 | |

| Record name | L-Glutamic acid, N-(aminoiminomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073477539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbamimidoylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40994232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.